N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Description
N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a heterocyclic compound featuring a triazole core substituted with a piperidin-3-ylmethyl group and a carboxamide moiety. Its molecular formula is C₁₀H₁₇ClN₆O, with a molecular weight of 296.74 g/mol (calculated). This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its dual functional groups .
Properties
IUPAC Name |
N-methyl-1-(piperidin-3-ylmethyl)triazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.ClH/c1-11-10(16)9-7-15(14-13-9)6-8-3-2-4-12-5-8;/h7-8,12H,2-6H2,1H3,(H,11,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXPLIOGRYRIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide-Alkyne Cycloaddition ("Click Chemistry")
- Starting Materials: A piperidin-3-ylmethyl azide or alkyne derivative and a complementary alkyne or azide bearing a carboxamide or ester group.
- Catalyst: Copper(I) iodide (CuI) or copper sulfate/sodium ascorbate systems.
- Solvent: Aqueous or mixed organic solvents such as acetonitrile, tetrahydrofuran, or water.
- Conditions: Room temperature to mild heating (25–60°C), reaction times of 1–12 hours.
- Outcome: Formation of the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity and yields typically ranging from 70% to over 90% depending on substrate and conditions.
N-Methylation and Carboxamide Formation
N-Methylation: Methylation of the triazole nitrogen can be achieved using methyl iodide or methyl sulfate under basic conditions (e.g., potassium hydroxide in ethanol), often requiring careful control to avoid isomeric by-products. Recent advances suggest using nucleophilic substitution with chloromethane under strong base to selectively methylate the triazole ring, minimizing isomerization.
Carboxamide Synthesis: Conversion of ester functionalities to carboxamides typically involves aminolysis using ammonia or amine sources under mild heating. This step may follow esterification of the triazole-4-carboxylic acid intermediate.
Protection and Deprotection Strategies
- To enable selective functionalization, protecting groups such as trimethylsilyl or bromine substituents at specific positions on the triazole ring are introduced using lithium reagents (e.g., n-butyllithium or LDA) in tetrahydrofuran at low temperatures. These groups facilitate regioselective carboxylation and subsequent transformations.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | 1,2,3-Triazole + chloromethane, KOH, ethanol, reflux | Formation of N-methyl triazole intermediate |
| 2 | Lithiation and protection | n-Butyllithium or LDA, TMEDA, dibromomethane or TMSCl, THF, low temp | Selective 5-position protection on triazole ring |
| 3 | Carboxylation | LDA, CO2, THF, low temp | Introduction of carboxylic acid at 3-position |
| 4 | Esterification | Thionyl chloride, methanol | Conversion to methyl ester |
| 5 | Aminolysis | Ammonia or amine, mild heating | Conversion of ester to carboxamide |
| 6 | Azide-Alkyne Cycloaddition | Piperidin-3-yl azide + alkyne derivative, CuI, Et3N, MeCN, room temp | Formation of 1,2,3-triazole ring with piperidine |
| 7 | Salt formation | HCl gas or aqueous HCl | Formation of hydrochloride salt |
Research Findings and Yield Data
- Yield Efficiency: The CuAAC step typically yields 70–90% of the triazole product under optimized conditions.
- N-Methylation: Traditional methylation with methyl iodide yields around 50–60% due to isomeric by-products; however, newer nucleophilic substitution methods with chloromethane and strong base have improved yields and selectivity.
- Carboxylation and Esterification: Regioselective lithiation followed by carboxylation and esterification proceeds in moderate to good yields (60–85%) with careful temperature and reagent control.
- Overall Synthesis: Multi-step synthesis from triazole and piperidine precursors can achieve overall yields in the range of 30–50%, depending on purification and reaction optimization.
Notes on Purification and Isomer Control
- Isomerization during N-methylation is a significant challenge due to tautomerism in the triazole ring. Advanced synthetic routes use protection strategies and selective reagents to minimize this issue.
- Purification typically involves recrystallization or chromatographic methods to separate regioisomers and obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry, a popular method for creating covalent bonds between molecules.
Biology: In biological research, N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can be used as a probe to study biological systems. Its ability to interact with various biomolecules makes it a valuable tool in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its triazole core is known for its antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with essential biological processes, such as cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs, highlighting variations in substituents, molecular weight, and hypothesized biological implications:
Structure-Activity Relationship (SAR) Insights
- Piperidine vs. Pyrrolidine Rings : The six-membered piperidine ring in the target compound likely enhances lipid solubility and blood-brain barrier penetration compared to pyrrolidine analogs. However, pyrrolidine-based derivatives (e.g., ) may exhibit faster metabolic clearance due to reduced steric hindrance .
- Carboxamide Group : Critical for hydrogen bonding with biological targets (e.g., enzymes or receptors). Its absence in analogs like the hydroxymethyl variant () diminishes target engagement but may improve membrane permeability .
- Substituent Position : Piperidin-3-ylmethyl vs. piperidin-4-ylmethyl () alters conformational flexibility, impacting binding pocket compatibility.
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s piperidine and carboxamide groups balance hydrophilicity and lipophilicity. Pyrrolidine analogs (e.g., ) with smaller rings may exhibit higher aqueous solubility but lower membrane permeability.
- Metabolic Stability : Piperidine rings are often associated with longer half-lives due to resistance to oxidative metabolism compared to pyrrolidines .
- Synthetic Accessibility : Piperidin-3-ylmethyl derivatives are synthetically tractable, as evidenced by commercial availability (), whereas bromophenyl-substituted analogs () require specialized coupling reactions.
Biological Activity
N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a synthetic organic compound characterized by its unique structural features, including a triazole ring and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₇N₅O
- Molecular Weight : 223.28 g/mol
- CAS Number : 1774898-45-1
The compound's structure allows for interactions with various biological targets, making it a candidate for further research in therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against several bacterial strains, showing significant inhibitory effects. For instance, in vitro studies have demonstrated that derivatives of triazole compounds can be effective against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines and inhibit tumor growth. The compound's mechanism may involve the disruption of cell cycle progression and the activation of apoptotic pathways.
Table: Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition |
| Antimicrobial | Escherichia coli | Significant inhibition |
| Anticancer | PC-3 prostate cancer cells | Induces apoptosis |
| Anticancer | Various cancer cell lines | Inhibits tumor growth |
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various triazole derivatives, including N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide. The results indicated that at concentrations ranging from 25 µM to 100 µM, the compound exhibited significant antibacterial activity comparable to standard antibiotics .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide was tested against multiple cancer cell lines. The findings revealed an IC50 value indicating potent antiproliferative effects. The compound was shown to induce cell cycle arrest at the S phase and promote apoptosis through mitochondrial pathways .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Methodology :
- Nucleophilic substitution : React piperidin-3-ylmethylamine derivatives with triazole-carboxamide precursors in polar aprotic solvents (e.g., DMF, acetonitrile) under basic conditions (K₂CO₃ or Et₃N).
- Coupling reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the carboxamide group to the triazole core.
- Yield optimization :
- Control temperature (20–60°C) to minimize side reactions.
- Purify via recrystallization or chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients).
- Monitor reaction progress using TLC or LCMS.
Q. Example Data :
| Step | Reactants | Solvent | Catalyst | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Piperidine derivative + Triazole precursor | DMF | K₂CO₃ | 35% | 98.67% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodology :
- ¹H/¹³C NMR : Use DMSO-d₆ or CDCl₃ to resolve proton environments (e.g., piperidine methylene protons at δ 3.85 ppm, triazole protons at δ 8.63 ppm) .
- LCMS/ESIMS : Confirm molecular ion peaks (m/z ~300–400) and isotopic patterns .
- FT-IR : Identify carbonyl stretches (~1650 cm⁻¹) and amine/amide N–H bonds (~3300 cm⁻¹).
Q. What are the solubility properties and formulation considerations for in vitro assays?
Methodology :
- Test solubility in DMSO (≥10 mM stock solutions) and aqueous buffers (PBS, pH 7.4).
- For low solubility, use surfactants (e.g., Tween-80) or cyclodextrin-based formulations.
- Centrifuge suspensions (10,000 × g, 10 min) to remove particulates before dosing .
Q. How should stability studies be designed under various storage conditions?
Methodology :
- Accelerated degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .
- Photostability : Use ICH Q1B guidelines with UV/visible light exposure.
- Degradation products : Identify using LC-MS/MS (e.g., dealkylation or hydrolysis byproducts) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software determine the absolute configuration?
Methodology :
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodology :
Q. What methods are employed for impurity profiling and quantification?
Methodology :
Q. Example Impurity Data :
| Impurity ID | Structure | CAS No. | Detection Limit (ppm) |
|---|---|---|---|
| Imp. D(BP) | Piperazine-triazolo[pyridinone] | 1263278-80-3 | 0.05% |
Q. How to design in vivo pharmacokinetic studies for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
